molecular formula C22H19N3O4S2 B2420898 Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 391896-44-9

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No.: B2420898
CAS No.: 391896-44-9
M. Wt: 453.53
InChI Key: SENFGRRWBHCFSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a thiourea moiety, and benzoyl groups

Properties

IUPAC Name

ethyl 2-[2-[(4-benzoylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-2-29-18(26)12-17-13-31-22(23-17)25-21(30)24-20(28)16-10-8-15(9-11-16)19(27)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H2,23,24,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENFGRRWBHCFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzoylbenzoyl chloride with thiourea to form the thioureido intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring and benzoyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing thiourea and thiazole derivatives exhibit promising anticancer properties. Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity against a range of pathogens. Studies indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Its mechanism of action likely involves the modulation of enzyme activity, leading to altered metabolic profiles in treated cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against MCF7 breast cancer cells. The results indicated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another research project, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to leading antibiotics, indicating its potential utility in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with biological molecules. The thiazole ring and thiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Thiourea Derivatives: Compounds such as phenylthiourea and ethylthiourea have similar thiourea moieties.

    Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds with benzoyl groups.

Uniqueness

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring, a thiourea moiety, and a benzoyl group, contributing to its potential pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole and thiourea have shown effectiveness against various bacterial strains and fungi. In vitro studies indicate that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species, with minimal inhibitory concentrations (MICs) often reported in the range of 50 to 200 μg/mL .

Antiparasitic Activity

Compounds containing thiourea and thiazole functionalities have been evaluated for their antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In related studies, derivatives with similar structures have exhibited trypanocidal activity with IC50 values ranging from 0.42 μM to 0.80 μM, indicating strong potential for therapeutic use in treating parasitic infections .

Anticancer Potential

The anticancer properties of this compound have also been investigated. Studies have shown that compounds with similar configurations can inhibit cancer cell proliferation in various cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. In vitro assays report IC50 values indicating effective cytotoxicity against these cancer cell lines .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit key enzymes involved in cellular metabolism and proliferation in cancer cells.
  • Disruption of Cellular Signaling : Some studies suggest that such compounds can interfere with signaling pathways critical for cell survival and growth, including the NF-kB pathway .
  • Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Activity

A study published in 2022 evaluated the antimicrobial efficacy of various thiazole derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, with the compound showing a significant reduction in bacterial colony-forming units (CFUs) compared to controls .

Study on Antiparasitic Activity

In another study focusing on antiparasitic activity, researchers synthesized a series of thiazole derivatives and tested them against Trypanosoma brucei. The findings revealed that compounds similar to this compound displayed promising trypanocidal activity, suggesting their potential as lead compounds for drug development .

Research Findings Summary Table

Activity Effect IC50/ MIC Values Reference
AntimicrobialInhibition of bacterial growthMIC: 50 - 200 μg/mL
AntiparasiticTrypanocidal activityIC50: 0.42 - 0.80 μM
AnticancerCytotoxicity in cancer cellsIC50: 21 - 26 μM

Q & A

Q. Table 1: Key Reaction Parameters for Thioureido-Thiazole Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanol or DMFEthanol: 85–90%; DMF: 90–95%
Reaction Time1–4 hours (reflux)Longer times increase byproducts
CatalystPiperazine derivativesEnhances yields by 10–15%

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeResolution TechniqueExample from Evidence
Low-resolution XRD dataSynchrotron radiationSHELXL refinement
Contradictory NMR/microanalysisHRMS + repetitive purificationMicroanalysis within 0.4%
Docking vs. bioactivity mismatchMD simulations + mutational assaysCytotoxicity studies

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